4,4'-Dithiobisphenylbutyric Acid
Overview
Description
4,4’-Dithiobisphenylbutyric Acid is an organic compound with the molecular formula C20H22O4S2 and a molecular weight of 390.52 g/mol . This compound is characterized by the presence of two phenyl rings connected by a disulfide bond and a butyric acid moiety attached to each phenyl ring. It is primarily used in research and development, particularly in the fields of chemistry and biochemistry .
Preparation Methods
The synthesis of 4,4’-Dithiobisphenylbutyric Acid typically involves the reaction of 4-mercaptobenzoic acid with 4,4’-dithiodibenzoic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
4,4’-Dithiobisphenylbutyric Acid undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4,4’-Dithiobisphenylbutyric Acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is employed in studies involving disulfide bond formation and cleavage.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the context of its antioxidant properties.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 4,4’-Dithiobisphenylbutyric Acid involves its ability to undergo redox reactions, particularly the formation and cleavage of disulfide bonds. These reactions are crucial in various biochemical processes, including protein folding and stabilization. The compound can interact with molecular targets such as enzymes and proteins that contain thiol groups, influencing their activity and function .
Comparison with Similar Compounds
Similar compounds to 4,4’-Dithiobisphenylbutyric Acid include:
4,4’-Dithiodibenzoic Acid: Similar structure but lacks the butyric acid moiety.
4-Mercaptobenzoic Acid: Contains a thiol group instead of a disulfide bond.
4-Phenylbutyric Acid: Lacks the disulfide bond and has different biological activities
Properties
IUPAC Name |
4-[4-[[4-(3-carboxypropyl)phenyl]disulfanyl]phenyl]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4S2/c21-19(22)5-1-3-15-7-11-17(12-8-15)25-26-18-13-9-16(10-14-18)4-2-6-20(23)24/h7-14H,1-6H2,(H,21,22)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKRJINEBZYLPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCC(=O)O)SSC2=CC=C(C=C2)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402385 | |
Record name | AC1N9LZ8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72007-92-2 | |
Record name | AC1N9LZ8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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